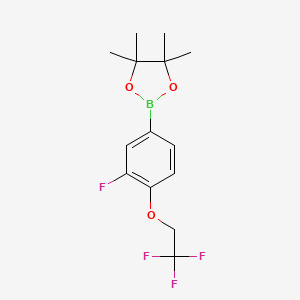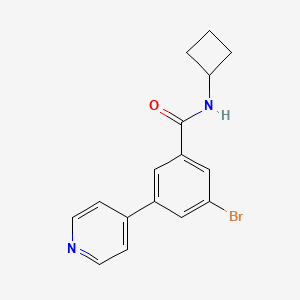
4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine is an organic compound that belongs to the class of piperidines It features a bromophenyl group attached to the fourth position of the piperidine ring and a difluoroethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,2-difluoroethylamine.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2,2-difluoroethylamine to form an imine intermediate.
Cyclization: The imine intermediate is then subjected to cyclization under acidic conditions to form the piperidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature and pressure, to maximize yield and purity.
Automated Purification Systems: Using automated purification systems to ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoroethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Dehalogenated or modified difluoroethyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate receptor-ligand interactions.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine involves its interaction with specific molecular targets:
Receptor Binding: The compound can bind to certain receptors in the central nervous system, modulating their activity.
Pathway Modulation: It may influence various signaling pathways, leading to changes in cellular responses.
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-1-(2,2-difluoroethyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)-1-(2,2-difluoroethyl)piperidine: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenyl)-1-(2,2-difluoroethyl)piperidine: Similar structure but with a methyl group instead of bromine.
Uniqueness
Bromine Atom: The presence of the bromine atom in 4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine imparts unique reactivity and properties compared to its analogs.
Difluoroethyl Group: The difluoroethyl group enhances the compound’s stability and lipophilicity, making it distinct from other piperidine derivatives.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1-(2,2-difluoroethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF2N/c14-12-3-1-10(2-4-12)11-5-7-17(8-6-11)9-13(15)16/h1-4,11,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDVLHIJAVXZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Br)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol](/img/structure/B8165230.png)

![(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B8165240.png)


![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyric acid ethyl ester](/img/structure/B8165255.png)





